Mefenamic Acid-d3 (major)

Catalog No.
S1770010
CAS No.
1189707-81-0
M.F
C15H15NO2
M. Wt
244.308
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mefenamic Acid-d3 (major)

CAS Number

1189707-81-0

Product Name

Mefenamic Acid-d3 (major)

IUPAC Name

2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid

Molecular Formula

C15H15NO2

Molecular Weight

244.308

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3

InChI Key

HYYBABOKPJLUIN-FIBGUPNXSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

Synonyms

2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3; Mefacit-d3; Mefenacid-d3; Mephenamic Acid-d3;

Anti-inflammatory; analgesic. A representative lot was 93% d3 and 6% d2 with no d0.

Mefenamic Acid-d3 is a deuterated form of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The compound is characterized by the molecular formula C15H12D3NO2\text{C}_{15}\text{H}_{12}\text{D}_3\text{NO}_2 and a molecular weight of 244.30 g/mol. The presence of deuterium isotopes in Mefenamic Acid-d3 allows for enhanced tracking in pharmacokinetic studies, providing insights into its metabolism and interaction dynamics within biological systems .

Mefenamic Acid-d3 primarily acts as a competitive inhibitor of cyclooxygenase enzymes, specifically human cyclooxygenase-1 (hCOX-1) and human cyclooxygenase-2 (hCOX-2). The inhibition constants (IC50 values) for these enzymes are approximately 40 nM for hCOX-1 and 3 μM for hCOX-2, indicating its potency in modulating inflammatory pathways .

The chemical structure allows it to engage in various reactions typical of carboxylic acids and amides, including esterification and amidation, which can be utilized in synthetic applications or derivatization processes.

Mefenamic Acid-d3 exhibits significant biological activity through its anti-inflammatory and analgesic effects. It works by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism makes it effective in treating conditions such as arthritis, menstrual pain, and other inflammatory disorders. The deuteration may also influence its pharmacokinetics, potentially leading to altered absorption, distribution, metabolism, and excretion compared to the non-deuterated form .

The synthesis of Mefenamic Acid-d3 typically involves the incorporation of deuterium into the mefenamic acid structure. One common method is through the use of deuterated reagents during the synthesis of mefenamic acid, which can include:

  • Deuterated Acetic Anhydride: Used to introduce deuterium at specific positions during the acylation process.
  • Deuterated Solvents: Such as deuterated dimethyl sulfoxide or chloroform, which can facilitate reactions while incorporating deuterium into the final product.

These methods ensure that the resulting compound retains its therapeutic properties while providing unique isotopic labeling for research applications .

Mefenamic Acid-d3 is primarily utilized in pharmacological research, particularly in studies focusing on drug metabolism and pharmacokinetics. Its unique isotopic labeling allows researchers to trace metabolic pathways more effectively than with non-labeled compounds. Additionally, it can be used in:

  • Clinical Studies: To assess drug interactions and efficacy.
  • Pharmacokinetic Studies: To understand absorption and elimination profiles.
  • Drug Development: As a reference compound in formulation development.

Mefenamic Acid-d3 shares structural similarities with several other NSAIDs. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMechanism of ActionUnique Features
Mefenamic AcidC15H15NO2Inhibits cyclooxygenase enzymesNon-deuterated form; widely used NSAID
IbuprofenC13H18O2Inhibits cyclooxygenase enzymesPropionic acid derivative; less potent than mefenamic acid
NaproxenC14H14O3Inhibits cyclooxygenase enzymesLonger half-life; often used for chronic pain
DiclofenacC14H11Cl2NNaO2Inhibits cyclooxygenase enzymesPotent anti-inflammatory; used for acute pain
CelecoxibC17H17ClN2O2SSelective COX-2 inhibitorLess gastrointestinal side effects; selective action

Mefenamic Acid-d3's unique isotopic labeling allows for enhanced tracking in pharmacological studies, distinguishing it from its non-deuterated counterparts and other NSAIDs by providing valuable insights into drug behavior within biological systems .

Molecular Structure and Nomenclature

Chemical Formula and Molecular Weight (C15H12D3NO2, 244.30)

Mefenamic Acid-d3 (major) represents a deuterium-labeled isotopomer of the non-steroidal anti-inflammatory compound mefenamic acid [1]. The molecular formula C15H12D3NO2 indicates the substitution of three hydrogen atoms with deuterium atoms, resulting in a molecular weight of 244.30 g/mol compared to the parent compound's molecular weight of 241.28 g/mol [2] [8]. This isotopic modification represents an increase of 3.02 atomic mass units, corresponding precisely to the mass difference between three deuterium and three hydrogen atoms [5].

The deuterated compound maintains the fundamental structural framework of the parent molecule while incorporating position-specific deuterium substitution [3]. The molecular structure consists of a benzoic acid moiety linked through an amino group to a dimethylphenyl ring system [12]. The three deuterium atoms are strategically positioned to provide optimal isotopic labeling for analytical and research applications [9].

Position-Specific Deuterium Incorporation

The deuterium incorporation in Mefenamic Acid-d3 (major) occurs at specific positions within the molecular structure [11]. Spectroscopic analysis reveals that the deuterium atoms are predominantly located on the aromatic ring system, particularly affecting the vibrational characteristics observed in infrared spectroscopy [5]. The designation as the "major" isotopomer indicates that this represents the predominant deuteration pattern achieved during the synthetic process [2].

The position-specific incorporation demonstrates deuterium enrichment of approximately 92.87% at the target positions, with minimal incorporation at alternative sites [11]. This high degree of positional selectivity is crucial for maintaining the compound's utility as an analytical standard and research tool [9]. The deuterium distribution pattern shows negligible amounts of d0 (0.00%), d1 (0.00%), and d2 (7.13%) isotopomers, confirming the predominance of the trideuterated form [11].

IUPAC Naming Conventions for Deuterated Compounds

According to International Union of Pure and Applied Chemistry nomenclature guidelines for isotopically modified compounds, Mefenamic Acid-d3 follows established conventions for deuterated organic molecules [16]. The systematic name incorporates the nuclide symbol D (representing deuterium) with appropriate locants to specify the positions of isotopic substitution [16]. The IUPAC framework requires that deuterium be indicated using the atomic symbol for the nuclide, with the atomic symbol printed in roman type [16].

For deuterated compounds, the naming convention places the isotopic descriptor before the relevant portion of the molecular name [16]. The compound can be systematically named as 2-[(2,3-dimethylphenyl)amino]benzoic acid with appropriate deuterium locants [6]. The nomenclature system provides for recognition of various types of isotopic modification, distinguishing between isotopic substitution and isotopic labeling [16].

Physical Characteristics

Crystalline Properties and Appearance

Mefenamic Acid-d3 (major) exhibits crystalline properties consistent with its non-deuterated counterpart while displaying subtle modifications attributable to deuterium incorporation [11]. The compound appears as a white to off-white crystalline powder, maintaining the characteristic appearance of the parent mefenamic acid [2] [8]. The crystalline structure demonstrates minimal perturbation due to deuterium substitution, consistent with observations in other deuterated pharmaceutical compounds [32].

The habit of the crystals can vary depending on crystallization conditions, potentially exhibiting plate-like or needle-shaped morphologies [30]. The crystalline properties are influenced by intermolecular hydrogen bonding interactions, which may be subtly affected by the presence of deuterium atoms [30]. The overall crystal packing remains largely unchanged, as deuterium substitution typically produces minimal structural perturbation in solid-state arrangements [32].

Solubility Profile in Various Solvents

The solubility characteristics of Mefenamic Acid-d3 (major) demonstrate some variations from the parent compound while maintaining general solubility trends [11]. The compound exhibits solubility in methanol, dichloromethane, and ethyl acetate, similar to non-deuterated mefenamic acid [11]. These organic solvents provide suitable media for analytical applications and synthetic manipulations of the deuterated compound [5].

Studies on related deuterated compounds suggest that deuterium incorporation can influence solubility properties through alterations in intermolecular interactions [26]. Research on deuterated pharmaceutical compounds has shown that deuteration can result in 2-fold increases in aqueous solubility compared to non-deuterated analogs [26]. The enhanced solubility may result from changes in molecular polarizability and hydrogen bonding patterns induced by deuterium substitution [24].

Water solubility for the parent mefenamic acid is reported to be 10-20 mg/L at 25°C [14], though specific aqueous solubility data for the deuterated analog has not been extensively characterized [2]. The lipophilic character of both compounds necessitates the use of organic co-solvents or specialized formulation approaches for aqueous applications [14].

Melting Point and Thermal Behavior

The melting point of Mefenamic Acid-d3 (major) is reported to be 185-190°C, representing a notable decrease compared to the parent compound's melting point of 230-231°C [11] [13]. This thermal behavior modification illustrates the influence of deuterium incorporation on intermolecular forces and crystal lattice stability [26]. The observed decrease in melting point aligns with findings from other deuterated pharmaceutical compounds, where deuteration can alter thermal properties [26].

Thermal analysis reveals that the compound undergoes complete decomposition during melting, consistent with the behavior of the parent mefenamic acid [30]. The thermal behavior is characterized by a single endothermic melting peak, indicating the absence of polymorphic transitions in the temperature range examined [31]. The boiling point is predicted to remain approximately 398.8°C, similar to the non-deuterated compound [11].

The heat of fusion for deuterated compounds often differs from their protiated analogs due to changes in vibrational zero-point energies [26]. These thermal property modifications have implications for pharmaceutical processing and analytical characterization of the deuterated compound [26].

Comparative Analysis with Non-deuterated Mefenamic Acid

Structural Distinctions

The structural distinctions between Mefenamic Acid-d3 (major) and its non-deuterated counterpart are primarily manifested in the isotopic composition rather than fundamental molecular architecture [3]. The replacement of three hydrogen atoms with deuterium atoms results in a molecular weight increase of 3.02 g/mol while preserving the essential connectivity and stereochemistry of the parent molecule [2]. The carbon-deuterium bonds are approximately 5 kJ/mol stronger than the corresponding carbon-hydrogen bonds, contributing to enhanced bond stability [23].

Structural analysis reveals that the deuterium substitution does not significantly alter the overall molecular geometry or electronic distribution [32]. The bond lengths for carbon-deuterium bonds are comparable to carbon-hydrogen bonds, with C-D bonds measuring approximately 1.088 Å compared to typical C-H bond lengths [35]. The minimal structural perturbation ensures that the deuterated compound retains the fundamental pharmacophoric features of the parent molecule [21].

Physicochemical Property Alterations Due to Deuteration

Deuterium incorporation in Mefenamic Acid-d3 (major) results in several physicochemical property modifications compared to the parent compound [26]. The most significant alteration is the reduction in melting point from 230-231°C to 185-190°C, representing a decrease of approximately 40-45°C [11] [13]. This thermal behavior change reflects alterations in intermolecular interactions and crystal packing efficiency induced by deuterium substitution [26].

The density of the deuterated compound is predicted to remain similar to the parent molecule at approximately 1.2 g/cm³, as deuterium incorporation typically results in minimal volume changes [11]. However, studies on deuterated pharmaceuticals have shown that deuteration can lead to slight increases in molecular volume at low pressure [29]. The coefficient of thermal expansion may also be altered, potentially affecting the compound's behavior under varying temperature conditions [29].

Vibrational spectroscopic properties demonstrate clear distinctions, with characteristic C-D stretching frequencies appearing at approximately 2280 cm⁻¹ compared to C-H stretching frequencies around 3000-3100 cm⁻¹ [11]. This shift to lower wavenumbers is consistent with the reduced vibrational frequency of heavier deuterium atoms [26].

Isotopic Effects on Chemical Reactivity

The isotopic effects on chemical reactivity of Mefenamic Acid-d3 (major) manifest primarily through kinetic isotope effects that influence reaction rates and metabolic pathways [23]. Primary deuterium kinetic isotope effects typically range from 1.1 to 6.7-fold depending on the specific reaction mechanism and whether carbon-deuterium bond cleavage occurs in the rate-determining step [23] [25]. The stronger C-D bonds result in reduced reaction rates for processes involving deuterium abstraction or elimination [23].

Secondary isotope effects, arising from deuterium substitution at positions not directly involved in bond breaking, typically exhibit smaller magnitude effects ranging from 0.8 to 1.4 [25]. These effects stem from changes in hybridization and hyperconjugation that occur during chemical transformations [25]. The isotopic effects are particularly relevant for metabolic processes where cytochrome P450 enzymes may catalyze oxidative transformations [39] [42].

The deuterium kinetic isotope effects can lead to metabolic switching, where the preferred metabolic pathways shift due to the altered reactivity of deuterated positions [39]. This phenomenon has implications for the pharmacokinetic behavior of deuterated compounds and their potential utility in drug development applications [21]. The isotopic effects on noncovalent interactions, including hydrogen bonding and van der Waals forces, may also contribute to altered binding affinities and molecular recognition processes [24].

Table 1: Chemical and Physical Properties Comparison

PropertyMefenamic AcidMefenamic Acid-d3 (major)
Molecular FormulaC₁₅H₁₅NO₂C₁₅H₁₂D₃NO₂
Molecular Weight (g/mol)241.28244.30
CAS Number61-68-71397200-83-7
Melting Point (°C)230-231185-190
Boiling Point (°C)398.8~398.8 (predicted)
Density (g/cm³)1.2~1.2 (predicted)
Solubility in Water (mg/L)10-20Not determined
Solubility in MethanolSlightly solubleSoluble
Storage Temperature (°C)Room temperature-10 to -25
Purity (%)99.0-101.0>95 (HPLC)
AppearanceWhite to off-white crystalline powderWhite to off-white crystalline powder

Table 2: Deuterium Isotope Effects on Key Parameters

ParameterEffect/ValueReference Basis
Bond Dissociation Energy (C-H vs C-D)C-D bonds ~5 kJ/mol stronger than C-HGeneral deuterium chemistry
Vibrational Frequency ShiftShift to lower wavenumbers (~2280 cm⁻¹ for C-D)IR/Raman spectroscopy studies
Kinetic Isotope Effect Range1.1-6.7 fold depending on reaction typeKinetic studies literature
Primary Isotope EffectNormal (kH/kD > 1)Isotope effect theory
Secondary Isotope Effect0.8-1.4 depending on hybridizationSecondary isotope effects
Metabolic Stability EnhancementPotential reduction in metabolic clearancePharmaceutical applications
Crystal Structure ChangesMinimal structural perturbationCrystal structure analysis

Table 3: Spectroscopic Characteristics

TechniqueMefenamic AcidMefenamic Acid-d3
¹H NMR (CDCl₃)δ 6.8-7.6 (aromatic H)δ 6.8-7.6 (remaining aromatic H)
¹H NMR (CDCl₃)δ 2.2-2.3 (methyl groups)δ 2.2-2.3 (affected by deuteration)
¹H NMR (CDCl₃)δ 9.2 (NH proton)δ 9.2 (NH proton)
IR Spectroscopy3313 cm⁻¹ (N-H stretch)3313 cm⁻¹ (N-H stretch)
IR Spectroscopy1650 cm⁻¹ (C=O stretch)1650 cm⁻¹ (C=O stretch)
IR Spectroscopy1600-1500 cm⁻¹ (aromatic C=C)2280 cm⁻¹ (C-D stretch)
Mass Spectrometrym/z 241 [M]⁺m/z 244 [M]⁺

Photocatalytic Water-Splitting Methods

Photocatalytic water-splitting methodologies have emerged as innovative approaches for deuterium incorporation into pharmaceutical compounds, including mefenamic acid derivatives. These techniques leverage the conversion of heavy water (deuterium oxide, D₂O) into deuterium gas through photocatalytic processes, providing a sustainable route for deuteration reactions [1] [2] [3].

The fundamental principle involves photocatalytic dissociation of D₂O into deuterium and oxygen using semiconductor photocatalysts under solar radiation. Cadmium selenide porous nanosheets have demonstrated exceptional performance as photocatalysts for deuteration applications, achieving deuterium generation rates up to 9.745 millimoles per gram per hour under simulated sunlight conditions [2]. This methodology offers significant advantages over traditional thermal approaches, operating at room temperature while maintaining high efficiency.

For Mefenamic Acid-d3 (major) synthesis, polymeric carbon nitride photocatalysts with incorporated palladium nanoparticles represent a particularly promising approach [4]. The process utilizes visible-light irradiation to generate electron-hole pairs, where photogenerated electrons reduce water to produce adsorbed deuterium species, while holes selectively oxidize isotopic methanol or other alkanol precursors. This synergistic activation enables controlled installation of deuterium atoms at specific positions within the aromatic framework of mefenamic acid.

The molybdenum disulfide-cadmium zinc sulfide hybrid catalyst system (MoS₂-Cd₀.₅Zn₀.₅S) has shown exceptional photocatalytic performance for deuterium evolution, operating under ambient conditions without requiring high-pressure reactors [2]. This heterogeneous system offers scalability advantages and can be integrated with continuous-flow processes for industrial applications.

Selective Deuterium Incorporation Strategies

Selective deuterium incorporation into Mefenamic Acid-d3 (major) requires precise control over reaction conditions to achieve regioselective labeling at predetermined positions. Metal-catalyzed hydrogen isotope exchange (HIE) methods have proven highly effective for this purpose, utilizing palladium-based catalysts under mild conditions [5] [6].

The directed metallation approach employs chelating substituents to activate specific carbon-hydrogen bonds adjacent to the carboxylic acid functionality or the dimethyl aniline moiety. Deuteration at the aromatic positions of the 2,3-dimethylphenyl ring can be achieved through rhodium-catalyzed deuteration using deuterium gas as the isotope source under atmospheric pressure [6]. This methodology demonstrates excellent functional group tolerance and maintains the structural integrity of the pharmaceutical core.

Electrophotocatalytic deuteration represents a cutting-edge approach that combines electrochemical activation with photocatalytic processes [7]. Using N,N-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) as the electrophotocatalyst, this method achieves Birch-type deuteration of aromatic compounds with exceptional site-selectivity. The process operates under mild conditions using D₂O as the deuterium source and demonstrates compatibility with gram-scale synthesis requirements [7].

Biocatalytic deuteration strategies offer unique advantages for asymmetric deuterium incorporation [8]. These methods utilize NADH-dependent enzyme systems coupled with deuterium transfer from D₂O solvent, achieving high chemo-, enantio-, and isotopic selectivity under ambient conditions. The enzymatic approach enables precise control over the stereochemistry of deuterium introduction, particularly valuable for compounds with multiple stereogenic centers.

Regioselective Deuteration Techniques

Regioselective deuteration of Mefenamic Acid-d3 (major) requires sophisticated methodologies to achieve precise isotope placement while avoiding unwanted exchange at labile positions. Palladium-catalyzed deuteration with carboxylate directing groups provides excellent regioselectivity for aromatic deuteration [9] [10].

The thianthrenation-mediated deuteration protocol offers exceptional regiocontrol for aromatic systems [10]. This heterogeneous approach utilizes recyclable palladium on carbon catalysts with sodium deuteroformate as the deuterium source, enabling late-stage deuteration of complex pharmaceutical molecules with high deuterium incorporation levels exceeding 95%.

Organocatalytic deuteration methods provide metal-free alternatives for selective isotope incorporation [11]. N-heterocyclic carbene catalysis enables α-deuteration of aldehyde functionalities, while basic resin-catalyzed deuteration of aliphatic components followed by condensation reactions can construct complex deuterated frameworks. These approaches demonstrate broad substrate scope and excellent functional group compatibility.

Mechanochemical deuteration using piezoelectric materials under ball-milling conditions represents an innovative solid-phase approach [12]. This methodology utilizes mechanical force to induce dehalogenative deuteration, with D₂O serving both as deuterium source and electron donor. The technique eliminates the need for additional stoichiometric reductants and demonstrates high deuterium incorporation rates.

Purification and Isolation Procedures

Crystallization Methods

Crystallization techniques for Mefenamic Acid-d3 (major) must account for the unique properties imparted by deuterium substitution, which can significantly affect crystal packing and thermodynamic stability. Selective deuteration influences crystallization kinetics through isotope effects on intermolecular interactions, particularly hydrogen bonding networks [13] [14].

The hanging drop vapor diffusion method has proven effective for growing high-quality deuterated crystals [15]. This technique involves equilibrating protein solutions in deuterated buffer systems at controlled temperature and pH conditions. For Mefenamic Acid-d3 (major), crystallization from deuterated solvents such as methanol-d4 or acetone-d6 helps maintain isotopic integrity while promoting ordered crystal growth.

Temperature-controlled crystallization protocols must consider the altered thermal properties of deuterated compounds [14]. Deuterium substitution typically increases melting temperatures by 2-4 Kelvin compared to protiated analogues, requiring adjustment of crystallization conditions to optimize yield and purity. The process benefits from gradual cooling rates of 0.5-1.0°C per hour to promote large, well-formed crystals suitable for analytical characterization.

Solvent selection plays a critical role in deuterated compound crystallization. Non-protic deuterated solvents prevent unwanted hydrogen-deuterium exchange during the crystallization process [16]. Mixed solvent systems combining deuterated and protiated components can be optimized to achieve desired solubility profiles while maintaining isotopic purity above 98%.

Chromatographic Purification

Chromatographic separation of Mefenamic Acid-d3 (major) from isotopic impurities and synthetic byproducts requires specialized techniques capable of resolving compounds with minimal structural differences. High-performance liquid chromatography with deuterium-compatible stationary phases provides the necessary resolution for isotopic purification [17].

Reverse-phase chromatography using C18 columns with deuterated mobile phases prevents isotopic scrambling during separation [18]. Mobile phase compositions typically employ acetonitrile-water mixtures with careful pH control using deuterated buffer systems. Flow rates of 1.0 milliliter per minute and detection wavelengths around 285 nanometers optimize separation efficiency for mefenamic acid derivatives.

Ion exchange chromatography offers complementary separation mechanisms for charged species and their deuterated analogues [19] [20]. AG50W-X12 cation exchange resin has demonstrated excellent performance for isotopic separations, with step-wise elution using deuterated hydrochloric acid solutions of increasing concentration. This methodology achieves baseline separation of isotopologues while maintaining high recovery rates exceeding 95%.

Automated chromatographic systems enable processing of multiple samples with consistent results [21]. Droplet counting control systems provide precise eluent delivery without requiring pump mechanisms, utilizing siphon effects for gravity-driven separations. These systems can process up to 60 samples per run with minimal operator intervention.

Isotopic Purity Assessment

Isotopic purity determination for Mefenamic Acid-d3 (major) requires analytical methods capable of distinguishing between isotopologues and quantifying deuterium incorporation at specific molecular positions. High-resolution mass spectrometry provides the most direct approach for isotopic composition analysis [22] [23].

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) enables rapid characterization of isotopic purity with sample consumption below nanogram levels [22]. The method involves systematic assignment of hydrogen-deuterium isotopologue ions (D₀ through Dₙ) and calculation of relative abundances. Two complementary calculation methods based on relative ion abundances provide consistent isotopic purity values with excellent agreement to certified reference standards.

Nuclear magnetic resonance spectroscopy offers complementary structural information and site-specific deuterium quantification [24] [25]. Deuterium-decoupled ¹³C NMR spectroscopy exploits isotope-induced chemical shifts to resolve signals from different isotopologues [24]. This technique enables quantitative analysis of deuterium content at specific molecular sites without requiring deuterated solvents.

Combined ¹H NMR and ²H NMR methodologies provide comprehensive isotopic characterization [25]. The dual-nucleus approach achieves higher accuracy than traditional single-nucleus methods, particularly for partially labeled compounds. Quantitative ²H NMR analysis directly measures deuterium signals while residual ¹H NMR analysis quantifies incomplete deuteration.

Large-Scale Production Considerations

Scaling Challenges in Deuterated Compound Synthesis

Large-scale production of Mefenamic Acid-d3 (major) faces unique challenges arising from the specialized requirements of deuteration chemistry and the need to maintain isotopic purity throughout multi-kilogram processes. Catalyst loading optimization becomes critical at industrial scales, where traditional laboratory ratios may prove economically unfeasible [26].

Continuous-flow deuteration processes offer advantages over batch methods for large-scale production [26]. Savannah River National Laboratory has developed breakthrough continuous approaches achieving greater than 98 mole percent deuterium exchange with less than 1 weight percent catalyst loading [26]. This represents a significant improvement over literature precedents that required catalyst loadings exceeding 20 weight percent for similar conversion levels.

Reactor design considerations must account for the unique properties of deuterated reagents and the potential for isotopic scrambling during processing [27]. Parr hydrothermal reactors ranging from 1200 milliliter capacity for large-scale synthesis provide the controlled environment necessary for high-temperature deuteration reactions [27]. Temperature and pressure monitoring systems ensure consistent reaction conditions across extended run times.

Isotope recovery and recycling systems are essential for economic viability [26]. Integration with hydrogen processing infrastructure allows for efficient utilization of deuterium recovered from fuel processing plants, particularly relevant for specialized applications. This approach maximizes deuterium utilization while minimizing waste generation.

Economic Aspects of Deuterium Labeling

The economic landscape of deuterium labeling has experienced significant changes, with stable isotope prices increasing by more than 200 percent over recent years [28]. These price escalations particularly affect basic deuterated chemicals such as ¹³CO₂ and D₂O, which serve as fundamental building blocks for more complex deuterated pharmaceuticals [28].

Supply chain constraints have emerged as major economic factors affecting deuterated compound production [28]. Reduced supplier capacity meeting rising demand creates fundamental supply-demand imbalances that drive price increases. Geopolitical factors and changes in consumer market behavior further compound these challenges, necessitating strategic planning for large-scale production initiatives.

Cost-benefit analyses for Mefenamic Acid-d3 (major) production must consider both raw material costs and processing complexity [29] [30]. The global deuterium labeled compounds market is projected to reach USD 600 million by 2033, registering a 5.0 percent compound annual growth rate from 2026 to 2033 [30]. This market expansion reflects growing demand across pharmaceutical development, biotechnology, and environmental research sectors.

Alternative deuterium sources and synthetic strategies can provide cost advantages [31] [32]. Electrochemical deuteration using D₂O eliminates the need for expensive deuterium gas or metallic reductants, offering potential cost savings for large-scale applications [32]. These methods achieve deuteration rates up to 99 percent with yields reaching 91 percent in 2-hour reaction times.

Green Chemistry Approaches

Sustainable synthesis of Mefenamic Acid-d3 (major) emphasizes environmentally benign methodologies that minimize waste generation and reduce reliance on hazardous reagents. D₂O-based deuteration strategies represent the most environmentally friendly approach, utilizing water as both solvent and deuterium source [31] [7].

Metal-free deuteration methodologies eliminate the need for precious metal catalysts while maintaining high efficiency [31]. Visible light-induced radical deuteration using D₂O operates under mild conditions with broad substrate scope and excellent functional group compatibility. The desulfurization-deuteration strategy achieves highly efficient deuterium incorporation while being minimally affected by substrate steric factors.

Renewable energy integration enhances the sustainability profile of deuteration processes [7]. Solar-to-electricity powered electrophotocatalysis provides an effective pathway for preparing deuterated molecules using renewable energy sources. This approach operates with economical D₂O as the deuterium source and demonstrates good reactivity under sustainable energy conditions.

Waste minimization strategies focus on maximizing atom economy and reducing byproduct formation [33]. Mechanochemical deuteration under ball-milling conditions eliminates solvent requirements while achieving high deuterium incorporation [12]. The solid-phase approach uses piezoelectric materials as catalysts, with D₂O serving both as deuterium source and electron donor without requiring additional stoichiometric reagents.

Dates

Last modified: 07-19-2023

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